Array ( [bid] => 1581278 )
Scientific Field: Inorganic Chemistry
Summary of the Application: “2,2’-Bis(bromomethyl)biphenyl” is used in the preparation of a mononuclear rhodium (III) complex with a nine-membered S, S-chelate ring.
Results or Outcomes: The outcome of this application is the formation of a mononuclear rhodium (III) complex.
Scientific Field: Organic Chemistry
Summary of the Application: “2,2’-Bis(bromomethyl)biphenyl” is also used in the preparation of 1,1’-binaphthyl-substituted α-aminoisobutyric acid, a new chiral atropoisomeric α,α-disubstituted glycine.
Results or Outcomes: The outcome of this application is the formation of a new chiral atropoisomeric α,α-disubstituted glycine.
2,2'-Bis(bromomethyl)-1,1'-biphenyl is an organic compound characterized by its molecular formula and a molecular weight of approximately 340.05 g/mol. This compound is a derivative of biphenyl, featuring two bromomethyl groups attached to the 2 and 2' positions of the biphenyl structure. It is recognized for its utility in organic synthesis and material science due to its unique chemical properties, which include the ability to undergo various
BBMB is classified as a hazardous material due to the following properties []:
Additionally, this compound can act as a precursor for various organometallic compounds through reactions with other reagents, such as potassium tellurocyanate, leading to the formation of tellurepins.
The synthesis of 2,2'-Bis(bromomethyl)-1,1'-biphenyl typically involves the bromination of 2,2'-dimethylbiphenyl. This reaction usually employs bromine (Br₂) in the presence of catalysts such as iron or aluminum bromide. The process is conducted under controlled conditions to ensure selective bromination at the methyl groups:
2,2'-Bis(bromomethyl)-1,1'-biphenyl finds diverse applications across several fields:
Interaction studies involving 2,2'-Bis(bromomethyl)-1,1'-biphenyl often focus on its reactivity with various nucleophiles and its role in forming larger molecular structures. The compound's ability to participate in substitution reactions makes it a valuable tool for studying molecular interactions and mechanisms in organic chemistry.
Several compounds share structural similarities with 2,2'-Bis(bromomethyl)-1,1'-biphenyl. Here are some notable examples:
| Compound Name | Molecular Formula | Key Differences/Similarities |
|---|---|---|
| 4,4'-Bis(bromomethyl)-1,1'-biphenyl | C14H12Br₂ | Bromomethyl groups are located at different positions (4 and 4') compared to 2,2' positions. |
| 4-Bromomethyl-1,1'-biphenyl | C13H11Br | Contains only one bromomethyl group; simpler structure. |
| 2-Bromo-1,1'-biphenyl | C13H11Br | Similar biphenyl structure but only one bromine atom. |
The uniqueness of 2,2'-Bis(bromomethyl)-1,1'-biphenyl lies in its specific substitution pattern which influences its reactivity and potential applications compared to these similar compounds. Its dual bromomethyl groups enhance its utility in synthetic pathways and material development .
2,2'-Bis(bromomethyl)-1,1'-biphenyl possesses a molecular formula of C14H12Br2, featuring a biphenyl backbone with two bromomethyl (-CH2Br) groups at positions adjacent to the central bond connecting the two phenyl rings. According to the International Union of Pure and Applied Chemistry nomenclature system, the formal name of this compound is 1-(bromomethyl)-2-[2-(bromomethyl)phenyl]benzene, though it is more commonly referenced in scientific literature as 2,2'-bis(bromomethyl)-1,1'-biphenyl or 2,2'-bis(bromomethyl)biphenyl.
Alternative names for this compound found in chemical databases include:
The compound is uniquely identified by its Chemical Abstracts Service registry number 38274-14-5.
Key physical and chemical properties of 2,2'-Bis(bromomethyl)-1,1'-biphenyl are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C14H12Br2 |
| Molecular Weight | 340.058 g/mol |
| Appearance | White solid, powder or crystals |
| Boiling Point | 421.3 °C at 760 mmHg |
| Density | 1.591 g/cm³ |
| LogP | 5.14340 |
| Monoisotopic Mass | 337.930575 |
The structural geometry of 2,2'-Bis(bromomethyl)-1,1'-biphenyl is particularly noteworthy. While many representations depict the biphenyl system as planar, the actual conformation involves a twist between the two phenyl rings. In biphenyl compounds, this twist occurs due to steric interactions between hydrogen atoms on adjacent rings. Studies of related biphenyl structures reveal that in the gas phase, these molecules exist in enantiomorphic twisted forms with an angle between the planes of the two rings of approximately 44.4 degrees. This non-planar conformation significantly influences the compound's reactivity and molecular interactions.
The synthesis of 2,2'-bis(bromomethyl)-1,1'-biphenyl primarily relies on the selective bromination of 2,2'-dimethylbiphenyl, which serves as the most common and industrially relevant preparation method . This transformation involves the selective bromination of methyl groups to bromomethyl groups while preserving the integrity of the biphenyl core structure .
The bromination mechanism proceeds through either radical or ionic pathways, facilitated by appropriate catalysts under controlled conditions . The reaction demonstrates high selectivity for methyl groups at the 2,2' positions due to the benzylic activation and favorable steric environment of the biphenyl scaffold . The mechanistic pathway involves electrophilic bromination at benzylic methyl positions, where the benzylic carbon-hydrogen bonds exhibit particularly weak bond dissociation energies of approximately 89-90 kilocalories per mole [2].
The radical mechanism initiates through homolytic cleavage of molecular bromine under appropriate conditions, generating bromine radicals that subsequently abstract hydrogen atoms from the benzylic positions [3]. This process creates benzylic radicals that are stabilized through resonance with the aromatic system [2]. The propagation step involves the reaction of benzylic radicals with molecular bromine to form the bromomethyl product and regenerate bromine radicals [3].
Several catalyst systems have been employed for the bromination of 2,2'-dimethylbiphenyl, each offering distinct advantages and limitations. Iron catalysts provide milder reaction conditions with good selectivity, operating effectively at temperatures between 0-25 degrees Celsius . Aluminum bromide catalysts tend to provide faster reaction rates but require careful control to prevent overbromination .
N-bromosuccinimide represents an advanced brominating agent that maintains a constant, low-level concentration of molecular bromine throughout the reaction [4]. This reagent system operates through a radical chain mechanism, where N-bromosuccinimide reacts rapidly with hydrogen bromide formed during the reaction to provide the molecular bromine required for continuation [4]. The controlled release of bromine helps prevent formation of unwanted side-products while maintaining excellent selectivity [5].
Recent developments have demonstrated the effectiveness of visible light-induced bromination using N-bromosuccinimide, achieving yields of up to 84% under optimized conditions [5]. This approach requires approximately 2.2 equivalents of N-bromosuccinimide and proceeds through a free radical pathway, as confirmed by radical scavenger experiments [5].
Table 1: Bromination Catalysts for 2,2'-Dimethylbiphenyl
| Catalyst | Reaction Temperature (°C) | Selectivity | Reaction Rate | Industrial Suitability |
|---|---|---|---|---|
| Iron (Fe) | 0-25 | Good | Moderate | High |
| Aluminum bromide (AlBr3) | 0-25 | High | Fast | Moderate |
| N-Bromosuccinimide (NBS) | Room temperature to 80 | Excellent | Controlled | High |
| Palladium/Carbon (Pd/C) | 65 | Moderate | Moderate | Low |
The choice of solvent significantly influences bromination efficiency and selectivity . Non-polar solvents such as carbon tetrachloride and dichloromethane stabilize molecular bromine and facilitate radical formation, improving overall bromination efficiency . These solvents provide an inert environment that minimizes competing side reactions while maintaining optimal bromine availability .
Acetonitrile has emerged as an effective solvent system, particularly for N-bromosuccinimide-mediated brominations [5]. This solvent enables the reaction to proceed with high yields even in the absence of external light sources, though at reduced reaction rates [5]. The unique properties of acetonitrile facilitate the radical pathway while providing excellent solubility for both reactants and products [5].
Temperature control represents a critical parameter for achieving optimal selectivity and yield . Reactions conducted at controlled temperatures between 0-25 degrees Celsius minimize overbromination and side reactions . Higher temperatures may lead to decreased selectivity due to increased radical formation rates that favor multiple bromination events [6].
Cross-coupling reactions provide versatile alternatives for constructing biphenyl derivatives, offering advantages in terms of functional group tolerance and stereochemical control [7] [8]. The Suzuki-Miyaura cross-coupling reaction represents a particularly effective approach for biphenyl synthesis, utilizing aryl boronic acids or esters coupled with aryl halides in the presence of palladium catalysts [7] [9].
Recent advances in cross-coupling methodology have demonstrated the synthesis of highly fluorinated biphenyls, pushing the boundaries of traditional Suzuki-Miyaura chemistry [7]. These reactions employ specialized phosphine ligands and optimized reaction conditions to achieve coupling of electron-poor substrates that were previously challenging [7]. The methodology proves scalable and versatile without requiring elaborate phosphine ligands or specialized palladium precatalysts [7].
Heterogeneous palladium-catalyzed biphenyl synthesis has been achieved under moderate conditions using reducing agents such as formate salts in combination with bases [10]. This approach operates at 65 degrees Celsius and employs phase-transfer catalysis in solid-liquid two-phase systems [10]. The heterogeneous catalyst can be efficiently recycled, providing advantages for industrial applications [10].
Radical-mediated syntheses offer unique advantages for forming carbon-carbon bonds under mild conditions [11]. N-bromosuccinimide-induced carbon-hydrogen bond functionalization has been demonstrated for intramolecular cycloaromatization reactions [11]. This approach utilizes in situ generated bromide as an initiator for radical carbon-hydrogen bond activation [11].
The radical pathway enables oxidative cross-dehydrogenative coupling reactions between highly active carbon-hydrogen bonds and inert carbon-hydrogen bonds under mild conditions [11]. These transformations proceed without requiring transition metals or strong oxidants, offering significant advantages for synthetic efficiency [11].
Photochemical approaches provide additional opportunities for radical-mediated biphenyl synthesis [12]. Photochemical bromination of simple arenes including biphenyl produces both substitution products and addition adducts [12]. The mechanism involves both direct homolytic substitution by bromine atoms and reversible formation of brominated adducts [12].
Cross-coupling mechanisms typically proceed through oxidative addition of aryl halides to palladium centers, followed by transmetalation with organometallic reagents and reductive elimination to form the biphenyl product [7]. The success of these reactions depends critically on the electronic properties of both coupling partners and the steric requirements of the catalyst system [7].
Radical-mediated mechanisms initiate through homolytic bond cleavage, either thermally or photochemically induced [11]. The resulting radicals undergo rapid coupling reactions that are often highly selective for specific positions due to radical stability considerations [11]. These mechanisms typically exhibit excellent functional group tolerance and proceed under relatively mild conditions [11].
Systematic optimization of reaction parameters proves essential for achieving high yields and selectivity in biphenyl synthesis [13]. Temperature optimization requires careful balance between reaction rate and selectivity, with many systems operating optimally at moderate temperatures to minimize side reactions [5].
The stoichiometry of brominating agents significantly impacts both yield and product purity [5]. Research has demonstrated that 2.2 equivalents of N-bromosuccinimide provides optimal results, with complete consumption of starting materials within 5 hours and yields reaching 84% [5]. This represents nearly double the amount typically required compared to previously reported methods [5].
Reaction time optimization involves balancing complete conversion with minimization of overbromination or degradation reactions . Industrial-scale processes benefit from continuous monitoring of temperature and bromine addition rates to maintain reaction control and product quality .
Table 2: Optimization Parameters for Bromination Yield and Purity
| Parameter | Standard Conditions | Optimized Conditions | Impact on Yield | Impact on Selectivity |
|---|---|---|---|---|
| Temperature | 0-25°C | Room temperature | Moderate | High |
| Bromine Equivalents | 2.0 equiv | 2.2 equiv | High | Moderate |
| Reaction Time | 5-10 hours | 5 hours | High | Low |
| Solvent | CCl4/CH2Cl2 | Acetonitrile | Moderate | High |
| Catalyst Loading | 5-10 mol% | 5 mol% | Low | Moderate |
Post-reaction purification represents a critical component of optimization strategies for achieving high product purity . Recrystallization and distillation techniques are typically employed to isolate products in high purity . The selection of appropriate purification methods depends on the physical properties of both the desired product and potential impurities .
High-purity reagents and optimized stoichiometry maximize yield while minimizing by-product formation . This approach proves particularly important for industrial applications where product specifications must meet stringent quality requirements .
Advanced purification techniques including chromatographic separation may be employed for specialized applications requiring exceptionally high purity [14]. However, these methods are typically reserved for research applications due to economic considerations [14].
Continuous flow processing offers significant advantages for biphenyl synthesis optimization [5]. Falling film looping photoreactors have been demonstrated to achieve scalable bromination with productivity reaching up to 1.2 kilograms per day [5]. This approach maintains laboratory-scale reaction conditions while enabling industrial-scale production [5].
Process intensification through automated reactor systems enables precise control of reaction parameters while minimizing human intervention [13]. These systems typically incorporate real-time monitoring and feedback control to maintain optimal conditions throughout the reaction [13].
Microreactor technology provides opportunities for enhanced heat and mass transfer, leading to improved yields and selectivities [13]. The high surface-to-volume ratios characteristic of microreactors enable precise temperature control and rapid mixing [13].
Industrial-scale production of 2,2'-bis(bromomethyl)-1,1'-biphenyl faces several significant challenges related to process safety, efficiency, and cost-effectiveness [15] [16]. The global biphenyl market, valued at approximately 1.24 billion dollars in 2021 and projected to reach 1.98 billion dollars by 2031, demonstrates the commercial importance of efficient production methods [17].
Temperature control represents one of the most critical challenges in industrial-scale bromination processes . Large-scale reactions generate substantial heat that must be efficiently removed to prevent runaway reactions and maintain product selectivity . Automated temperature control systems and advanced heat exchange equipment are essential for managing these thermal challenges .
Bromine handling presents significant safety and operational challenges at industrial scale . The corrosive and toxic nature of bromine requires specialized equipment and safety protocols . Closed-loop systems that minimize bromine exposure while maintaining reaction efficiency have been developed to address these concerns .
Table 3: Industrial-Scale Production Challenges
| Challenge | Impact | Current Solutions | Effectiveness |
|---|---|---|---|
| Temperature Control | High | Automated systems | Good |
| Bromine Handling | High | Closed-loop systems | Excellent |
| Product Purification | Medium | Recrystallization | Good |
| Waste Management | Medium | HBr recovery | Moderate |
| Scale-up Efficiency | High | Continuous flow | Good |
Cost analysis reveals that bis(chloromethyl)biphenyl production from biphenyl involves significant capital and operational expenses [18]. Manufacturing costs include raw materials, utilities, labor, equipment, and maintenance charges [18]. The economic viability of industrial processes depends critically on optimizing these cost components while maintaining product quality [18].
Catalyst recycling represents an important economic consideration for industrial processes [10]. Heterogeneous catalysts that can be efficiently recovered and reused provide significant cost advantages over homogeneous systems that require separation and purification [10]. Palladium-based catalysts, while effective, present economic challenges due to the high cost of the metal [10].
Energy efficiency optimization through process integration and heat recovery systems reduces operational costs while improving environmental performance [16]. Modern industrial facilities incorporate advanced process control systems that optimize energy utilization throughout the production process [16].
Waste stream management presents ongoing challenges for industrial biphenyl production . Hydrogen bromide generated as a by-product requires effective recovery and recycling systems to minimize environmental impact . Current recovery systems achieve moderate effectiveness but require continued improvement .
Solvent recovery and recycling systems are essential for economic and environmental sustainability . Carbon tetrachloride and dichloromethane, commonly used as reaction solvents, require specialized recovery equipment due to their environmental and health concerns .
Regulatory compliance adds complexity to industrial-scale production, particularly regarding handling of brominated compounds and organic solvents [19]. Environmental regulations concerning polychlorinated biphenyls and related compounds influence production processes and waste management practices [19].
X-ray crystallographic studies of structurally related bis(bromomethyl)biphenyl compounds have provided fundamental insights into the solid-state molecular architecture of these systems. While direct crystallographic data for 2,2'-Bis(bromomethyl)-1,1'-biphenyl remains limited, extensive crystallographic analysis of the closely related 2,5-bis(bromomethyl)biphenyl isomer offers valuable structural information that can be extrapolated to understand the target compound [1] [2].
The crystallographic investigation of 2,5-bis(bromomethyl)biphenyl revealed a monoclinic crystal system with space group C2/c, demonstrating the fundamental structural characteristics of bis(bromomethyl)biphenyl derivatives [1]. The unit cell parameters include a = 33.084(4) Å, b = 4.3354(6) Å, c = 18.017(2) Å, and β = 103.702(4)°, with a unit cell volume of 2510.7(5) ų containing eight formula units (Z = 8) [1]. The calculated density of 1.799 Mg m⁻³ reflects the substantial molecular weight contribution from the two bromine substituents [1].
Critical structural features include a biphenyl interplanar angle of 53.52(8)°, indicating significant deviation from planarity due to steric interactions between the ortho-positioned bromomethyl groups [1]. The bromine atoms adopt an anti-conformation, positioned on opposite sides of their respective ring planes by distances of 1.680(4) and -1.736(4) Å, with associated torsion angles of C3—C2—C7—Br1 -77.2(3)° and C4—C5—C8—Br2 -87.9(3)° [1]. This conformational arrangement minimizes steric repulsion while maintaining optimal molecular packing in the crystal lattice.
The crystal packing analysis reveals the presence of tertiary contacts, where each bromine atom is surrounded by multiple hydrogen atoms at distances ranging from 3.07 to 3.43 Å [1]. These weak intermolecular interactions, while longer than conventional hydrogen bonds, contribute significantly to the overall crystal stability and packing efficiency [1]. The shortest intermolecular contact occurs between H12 and Br1 at 3.07 Å, demonstrating the importance of halogen interactions in determining solid-state structure [1].
Data collection parameters employed a Bruker SMART 1000 CCD area-detector diffractometer with Mo Kα radiation (λ = 0.71073 Å) at 133 K [1]. The structure refinement achieved excellent statistical parameters with R[F² > 2σ(F²)] = 0.031, wR(F²) = 0.085, and goodness of fit S = 1.05, confirming the high quality and reliability of the crystallographic data [1].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of 2,2'-Bis(bromomethyl)-1,1'-biphenyl through detailed analysis of both proton and carbon environments. The NMR spectroscopic signatures reveal distinct chemical shifts and coupling patterns characteristic of the substituted biphenyl framework.
The ¹H NMR spectrum of related bis(bromomethyl)biphenyl compounds in CDCl₃ exhibits distinctive resonance patterns reflecting the aromatic and aliphatic proton environments [2]. Aromatic protons appear in the characteristic downfield region between δ 7.29-7.52 ppm, with multipicity patterns indicative of substituted benzene rings [2]. The aromatic region typically displays a doublet at δ 7.52 ppm (1H), a complex multiplet spanning δ 7.50-7.39 ppm (6H), and an additional doublet at δ 7.29 ppm (1H) [2]. These chemical shifts reflect the deshielding effects of the aromatic π-electron system and the electron-withdrawing influence of the bromomethyl substituents.
The bromomethyl protons appear as characteristic singlets in the aliphatic region at δ 4.50 ppm (2H) and δ 4.44 ppm (2H) [2]. The significant downfield shift of these methylene protons results from the strong electron-withdrawing effect of the bromine atoms, which deshields the adjacent protons through both inductive and resonance mechanisms. The appearance of two distinct singlets for the bromomethyl groups indicates restricted rotation around the biphenyl bond, creating magnetically non-equivalent environments for the two CH₂Br groups.
¹³C NMR spectroscopy provides detailed information about the carbon framework of the molecule [2]. The aromatic carbon resonances span the range δ 127.77-142.54 ppm, with quaternary carbons appearing at the highest chemical shifts (δ 135.46, 138.07, 139.57, and 142.54 ppm) due to their lack of directly attached protons and varying degrees of substitution [2]. The aromatic CH carbons resonate at δ 127.77, 128.44, 128.61, 128.94, 131.03, and 131.53 ppm, reflecting the electronic environment within the substituted biphenyl system [2].
The bromomethyl carbons appear at distinctly upfield positions at δ 31.58 and 32.75 ppm [2]. These chemical shifts are characteristic of carbon atoms directly bonded to bromine, where the heavy halogen atom causes substantial upfield shifting through its electronegativity and polarizability effects. The presence of two separate resonances for the bromomethyl carbons confirms the conformational restriction and magnetic non-equivalence observed in the ¹H NMR spectrum.
The NMR coupling patterns provide additional structural information, with aromatic proton multiplicities reflecting the substitution pattern and through-bond coupling relationships. The restricted rotation around the biphenyl bond, evidenced by the distinct chemical shifts for equivalent groups, indicates significant steric hindrance between the ortho-positioned bromomethyl substituents.
Mass spectrometric analysis of 2,2'-Bis(bromomethyl)-1,1'-biphenyl reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights into the ionization and decomposition processes. The electron ionization mass spectrum exhibits distinct fragmentation patterns reflecting the weak carbon-bromine bonds and the stability of the biphenyl aromatic system.
The molecular ion peak appears at m/z 340 [M]⁺, corresponding to the intact molecular structure with typical relative intensity of 5-15% . The relatively low intensity of the molecular ion reflects the tendency of bromomethyl groups to undergo facile fragmentation under electron ionization conditions due to the weak C-Br bond strength (approximately 68 kcal/mol).
The primary fragmentation pathway involves the sequential loss of bromine atoms, generating characteristic fragment ions . The loss of one bromine atom produces the fragment at m/z 259 [M-Br]⁺ with moderate relative intensity (25-40%), while the subsequent loss of the second bromine generates the fragment at m/z 180 [M-2Br]⁺ with high relative intensity (60-80%) . This fragmentation pattern is characteristic of polyhalogenated aromatic compounds, where halogen loss represents an energetically favorable process.
The base peak in the mass spectrum appears at m/z 152, corresponding to the biphenyl cation [C₁₂H₁₀]⁺ . This fragment represents the complete loss of both bromomethyl substituents, leaving the stable biphenyl core structure. The high relative intensity (100%) of this peak reflects the exceptional stability of the biphenyl aromatic system and its resistance to further fragmentation under standard electron ionization conditions.
Additional fragmentation pathways may include the formation of tropylium-type ions through rearrangement processes, particularly at higher ionization energies. The isotope pattern of the molecular ion and major fragment ions exhibits the characteristic bromine isotope distribution (⁷⁹Br:⁸¹Br ≈ 1:1), providing additional confirmation of the number of bromine atoms present in each fragment.
The fragmentation behavior of 2,2'-Bis(bromomethyl)-1,1'-biphenyl follows established patterns for brominated aromatic compounds, with preferential cleavage at the C-Br bonds and stabilization of the resulting aromatic fragment ions. The mass spectrometric data support the proposed molecular structure and provide quantitative information about the relative stability of various fragmentation pathways.
Computational modeling approaches have provided significant insights into the electronic structure and conformational preferences of 2,2'-Bis(bromomethyl)-1,1'-biphenyl through various levels of theory. Density Functional Theory calculations and ab initio methods have been employed to understand the molecular geometry, electronic properties, and energetic characteristics of this compound.
DFT calculations using the B3LYP functional with 6-31G* and 6-311+G(d,p) basis sets have been extensively applied to investigate the conformational behavior of substituted biphenyl systems [4] [5]. The optimized molecular geometry reveals a significant dihedral angle between the two phenyl rings, typically ranging from 45-60° depending on the computational method employed. This deviation from planarity results from the steric repulsion between the ortho-positioned bromomethyl substituents, consistent with experimental crystallographic observations.
The electronic structure calculations provide detailed information about the frontier molecular orbitals and their energetic properties. The Highest Occupied Molecular Orbital (HOMO) energies calculated using DFT B3LYP methods range from -6.2 to -7.0 eV, reflecting the electron-rich nature of the aromatic biphenyl system [4]. The Lowest Unoccupied Molecular Orbital (LUMO) energies span -1.5 to -2.2 eV, indicating the electron-accepting capability of the molecule enhanced by the electron-withdrawing bromomethyl groups.
The computed electronic structure reveals significant π-conjugation within each phenyl ring, with limited delocalization between the two rings due to the substantial dihedral angle. The presence of bromine atoms introduces heavy atom effects and spin-orbit coupling considerations, particularly relevant for understanding the electronic excitation and de-excitation processes.
Computational analysis of the carbon 1s excitation spectra has provided insights into the core-level electronic structure of related biphenyl compounds [6]. A characteristic weak feature at 287.7 eV has been identified as a C 1s → π*deloc transition, indicative of ring-ring delocalization [6]. The intensity and position of this transition correlate with the average torsion angle and the extent of π-π interaction between adjacent aromatic rings [6].
Corrosive;Irritant